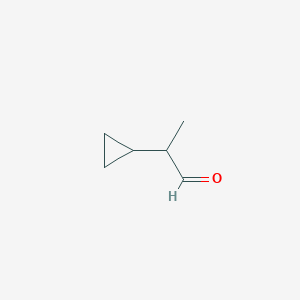

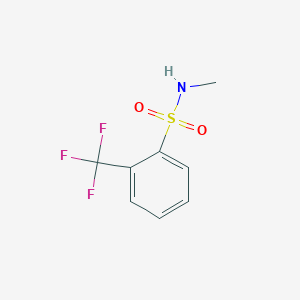

![molecular formula C11H13N3O3S B2505765 2-乙氧基-N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)乙酰胺 CAS No. 955770-11-3](/img/structure/B2505765.png)

2-乙氧基-N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide" is a chemical entity that belongs to the class of thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The thiazolo[3,2-a]pyrimidinone scaffold is a fused heterocyclic system that has been explored for its pharmacological properties and as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidinones typically involves the use of doubly electrophilic building blocks such as N-aryl-2-chloroacetamides. These building blocks facilitate the formation of the thiazolo[3,2-a]pyrimidinone ring system through a series of reactions including cyclization and elimination of by-products such as aniline or 2-aminobenzothiazole. The synthesis route yields the desired products in acceptable yields and the structures are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinones is characterized by the presence of a thiazole ring fused to a pyrimidinone moiety. The crystal structure of related compounds has been determined, revealing that these molecules can crystallize in various space groups with defined geometric bond lengths and angles. Density functional theory (DFT) calculations, including the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the electronic characteristics of these compounds .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidinones can participate in a variety of chemical reactions due to the presence of reactive functional groups. For instance, the active methylene group in related structures such as 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one can react with carbon disulfide and phenyl isothiocyanate, leading to the formation of thiadiazolo[3,2-a]pyrimidine derivatives. These reactions are facilitated by the presence of bases like sodium hydride and can be further modified by alkylation with alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidinones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and stability. Theoretical calculations such as molecular electrostatic potential (MEP) surface maps provide additional information on the distribution of electronic density, which is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions .

科学研究应用

抗菌应用噻唑并[3,2-a]嘧啶-6-基衍生物的抗菌特性是另一个感兴趣的领域。一项研究以 2-氯-6-乙氧基-4-乙酰基吡啶为起始原料合成了一系列化合物,显示出良好的抗菌和抗真菌活性,可与链霉素和夫西地酸相媲美。这项研究为开发新的抗菌剂奠定了基础 (Hossan 等人,2012)。

杀虫潜力也已对噻唑并[3,2-a]嘧啶-6-基衍生物的杀虫潜力进行了研究。一项研究利用了一种新颖的前体来合成各种杂环,评估了它们对棉铃虫(斜纹夜蛾)的疗效。研究结果表明,几种化合物表现出显着的杀虫特性,突出了其在农业应用中的潜力 (Fadda 等人,2017)。

抗增殖活性探索抗增殖活性对于癌症研究至关重要。研究已经开发出具有针对各种癌细胞系潜在抗增殖作用的噻唑并[3,2-a]嘧啶-6-基衍生物。例如,新型吡啶连接的噻唑衍生物显示出有希望的抗癌活性,特别是对肝癌 (HepG2) 和乳腺癌 (MCF-7) 细胞系。这项研究为开发新的癌症疗法开辟了途径 (Alqahtani & Bayazeed,2020)。

作用机制

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

Mode of Action

Thiazolo[3,2-a]pyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . These activities suggest that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that this compound may have diverse molecular and cellular effects.

未来方向

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . The aim of the present work was to develop a preparative method for production of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a starting product for the synthesis of thiazolo[3,2-a]pyrimidines hydrogenated in the thiazole part of the molecule .

属性

IUPAC Name |

2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-17-6-8(15)13-9-7(2)12-11-14(10(9)16)4-5-18-11/h4-5H,3,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAULVILAPTREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)